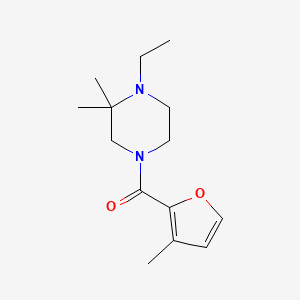

![molecular formula C14H18ClNO2 B5301910 8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5301910.png)

8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane, commonly known as CBD, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields, including medicinal and scientific research. CBD is a spirocyclic compound that contains both a spirocycle and an azaspirocycle, making it structurally unique.

Mecanismo De Acción

Target of Action

The primary target of 8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, a type of programmed cell death . This pathway is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Mode of Action

The compound interacts with RIPK1 by inserting its benzyl groups into a deep hydrophobic pocket of the protein, forming T-shaped π–π interactions . This interaction inhibits the activity of RIPK1, thereby disrupting the necroptosis signaling pathway .

Biochemical Pathways

The inhibition of RIPK1 by this compound affects the necroptosis signaling pathway . This pathway involves other proteins such as RIPK3 and the mixed lineage kinase domain-like protein (MLKL) pseudokinase . The disruption of this pathway can alleviate the symptoms of diseases associated with necroptosis .

Pharmacokinetics

The pharmacokinetic properties of 8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4The compound’s molecular weight is294.73 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The inhibition of RIPK1 by this compound disrupts the necroptosis signaling pathway . This disruption can prevent the progression of diseases associated with necroptosis, such as inflammatory, neurodegenerative, infectious, and malignant diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s Log Kow (KOWWIN v1.67 estimate) is 4.59 , suggesting that it is moderately lipophilic This property can affect its distribution within the body and its interaction with biological membranes.

Propiedades

IUPAC Name |

8-[(3-chlorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO2/c15-13-3-1-2-12(10-13)11-16-6-4-14(5-7-16)17-8-9-18-14/h1-3,10H,4-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANVYZGHQSYHHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

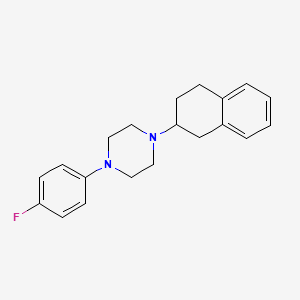

![3-(difluoromethyl)-6-methyl-7-[(1-methyl-1H-pyrazol-3-yl)methylene]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5301832.png)

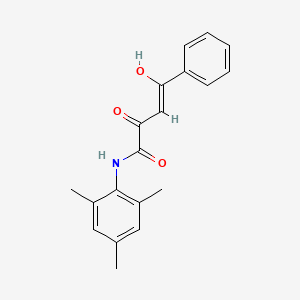

![4-(1H-imidazol-1-yl)-1-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5301845.png)

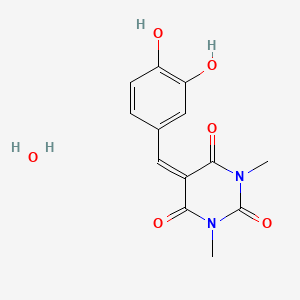

![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5301846.png)

![N-cyclopropyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5301850.png)

![1-phenyl-2-[(2-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B5301866.png)

![2-[(2-aminophenyl)thio]-N-(4-chloro-3-methylphenyl)acetamide](/img/structure/B5301867.png)

![4-[4-(4-methylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5301878.png)

![2-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5301894.png)

![2-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-N-methylacetamide](/img/structure/B5301907.png)

![4-amino-N-{2-[(2-fluorobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5301911.png)